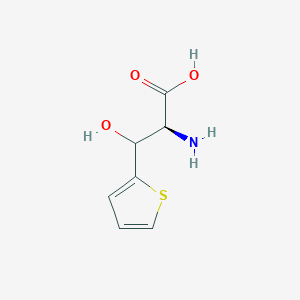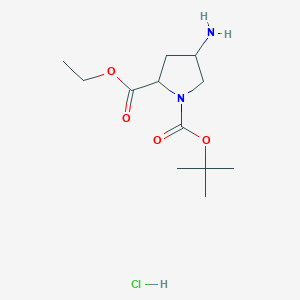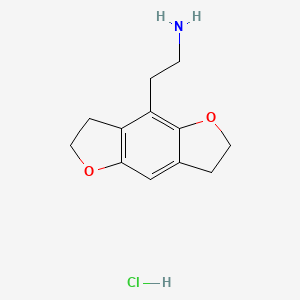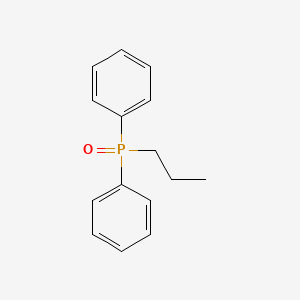
2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-5-ethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is a synthetic nucleoside analog. It is characterized by the presence of two 4-methylbenzoyl groups attached to the 3’ and 5’ hydroxyl groups of the deoxyribose sugar, and an ethyl group attached to the 5-position of the uracil base. This compound is often used in biochemical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine typically involves the protection of the hydroxyl groups of the deoxyribose sugar with 4-methylbenzoyl groupsThe reaction conditions often include the use of solvents like tetrahydrofuran and acetonitrile, and reagents such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving DNA and RNA synthesis and repair mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it useful in antiviral and anticancer therapies. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)adenosine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)inosine
- 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose
Uniqueness
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is unique due to the presence of the ethyl group at the 5-position of the uracil base, which is not commonly found in other similar compounds. This structural feature can influence its biological activity and make it a valuable tool in research .
Eigenschaften
Molekularformel |
C27H28N2O7 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H28N2O7/c1-4-18-14-29(27(33)28-24(18)30)23-13-21(36-26(32)20-11-7-17(3)8-12-20)22(35-23)15-34-25(31)19-9-5-16(2)6-10-19/h5-12,14,21-23H,4,13,15H2,1-3H3,(H,28,30,33)/t21-,22+,23+/m0/s1 |
InChI-Schlüssel |
UWDDSNIBAOYUNV-YTFSRNRJSA-N |
Isomerische SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


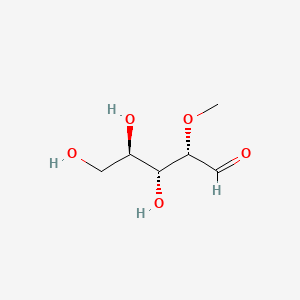


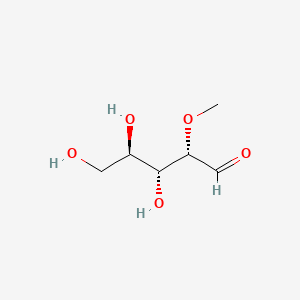

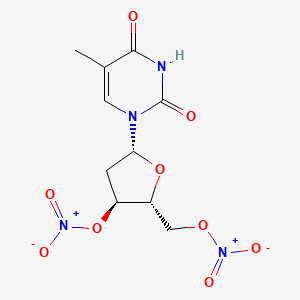
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)


